CRS400393
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Overview
Description
CRS400393 is a complex organic compound that features a benzothiazole moiety, a bicyclo[331]nonane structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRS400393 typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Chlorine Atoms: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Bicyclo[3.3.1]nonane Structure: This can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling of Benzothiazole and Bicyclo[3.3.1]nonane: The final step involves coupling the benzothiazole moiety with the bicyclo[3.3.1]nonane structure using a carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
CRS400393 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
CRS400393 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Mechanism of Action
The mechanism of action of CRS400393 involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antibacterial properties.
Benzothiazole Derivatives: These include compounds with various substitutions on the benzothiazole ring, which have been investigated for their diverse biological activities.
Uniqueness
CRS400393 is unique due to its combination of a benzothiazole moiety with a bicyclo[3.3.1]nonane structure. This unique structure may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C19H21F3N2O2S |
---|---|
Molecular Weight |
398.44 |
IUPAC Name |
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide |
InChI |
InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23) |
InChI Key |
DJVRLBSDVPLXGU-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRS-400393; CRS 400393; CRS400393 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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